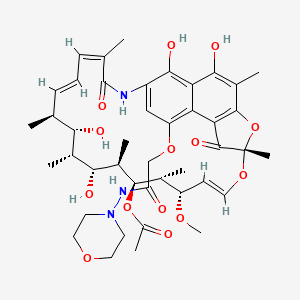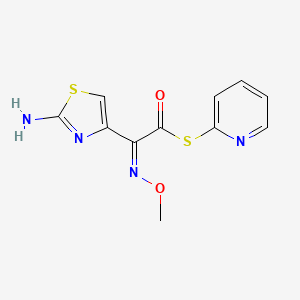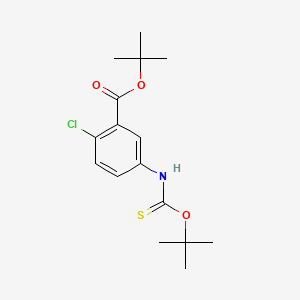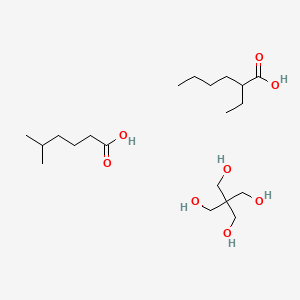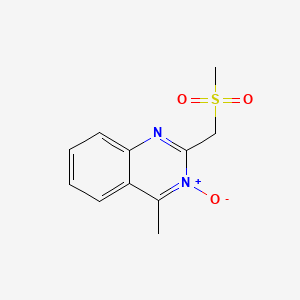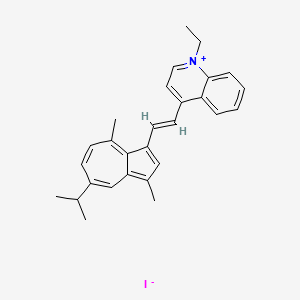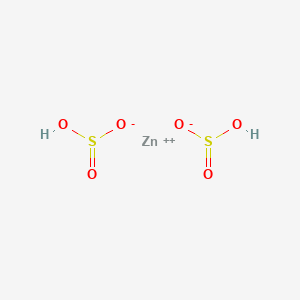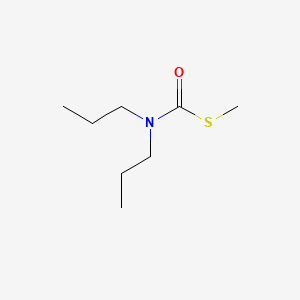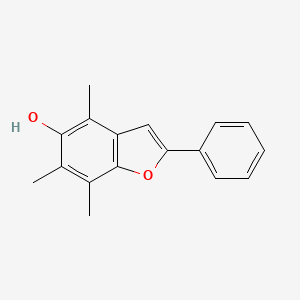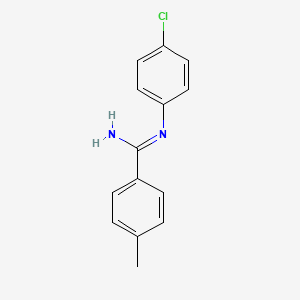
Carvomenthyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carvomenthyl acetate, also known as (1α,2β,5α)-5-(isopropyl)-2-methylcyclohexyl acetate, is a naturally occurring compound found in essential oils. It is a derivative of carvomenthol and is known for its pleasant minty aroma. This compound is widely used in the fragrance and flavor industries due to its refreshing scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carvomenthyl acetate can be synthesized through the esterification of carvomenthol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for large-scale production. This includes the use of continuous reactors and efficient separation techniques to isolate the product.
Analyse Des Réactions Chimiques
Types of Reactions: Carvomenthyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to carvomenthol and acetic acid.
Oxidation: Oxidizing agents can convert this compound to carvomenthone.
Reduction: Reduction reactions can convert this compound to carvomenthol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: Carvomenthol and acetic acid.
Oxidation: Carvomenthone.
Reduction: Carvomenthol.
Applications De Recherche Scientifique
Carvomenthyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries for its minty aroma.
Mécanisme D'action
The mechanism of action of carvomenthyl acetate involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes.
Comparaison Avec Des Composés Similaires
- Neocarvomenthyl acetate
- Isothis compound
Comparison: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers. While neothis compound and isothis compound share similar chemical structures, their sensory profiles and reactivity can differ significantly.
This compound stands out for its widespread use in the fragrance and flavor industries, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51446-59-4 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
[(1S,2S,5S)-2-methyl-5-propan-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12-/m0/s1 |
Clé InChI |
JAKFDYGDDRCJLY-DLOVCJGASA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](C[C@@H]1OC(=O)C)C(C)C |
SMILES canonique |
CC1CCC(CC1OC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


